4-Bromo-2-fluoro-3-methoxybenzamide
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Overview
Description
4-Bromo-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2-fluorobenzene.
Metal Halogen Exchange: The first step involves a metal halogen exchange reaction using butyl lithium at cryogenic temperatures (around -78°C) in diethyl ether to form 2-fluoro-4-bromobenzaldehyde.
Methoxylation: The final step involves the reaction of the intermediate with methanol in the presence of potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of more efficient solvents and catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as hydroxylated derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar in structure but lacks the fluorine atom.
4-Bromo-2-fluoro-3-methylbenzoic acid: Similar but has a carboxylic acid group instead of the methoxy group.
Uniqueness
4-Bromo-2-fluoro-3-methoxybenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
CMBQZPJQTDJQEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)N)Br |
Origin of Product |
United States |
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